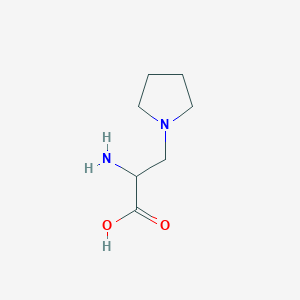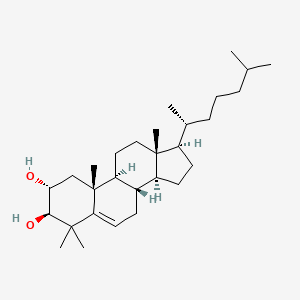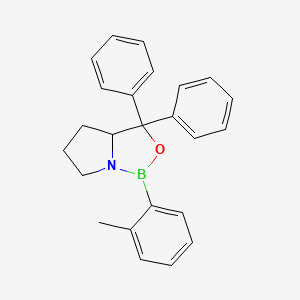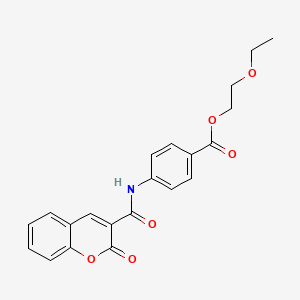
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a compound with a complex structure, combining a quinoline moiety with a benzoate group. Let’s break it down:
-
Quinoline: : Quinoline is a bicyclic nitrogen-containing heterocycle that has attracted attention due to its diverse biological activities. It is found in various natural products and synthetic compounds.
-
Benzoate: : The benzoate group consists of a benzene ring with a carboxylate functional group (COO-) attached. It is commonly found in esters and salts.
Preparation Methods
Synthesis:
The synthesis of Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves several steps. Here’s a summary:
Starting Material: Begin with 3-methoxyaniline.
Key Steps:
Characterization: The compound is characterized using various spectral techniques.
Industrial Production:
Industrial-scale production methods may vary, but the synthetic route remains consistent.
Chemical Reactions Analysis
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various reactions:
Substitution: The chloro group can be substituted with other functional groups.
Reduction: Reduction of the quinoline ring or the carbonyl group.
Oxidation: Oxidation of the methoxy group.
Common Reagents: Palladium acetate, tri-tert-butylphosphine tetrafluoroborate, potassium carbonate, and dimethylacetamide.
Major Products: The desired compound itself and its derivatives.
Scientific Research Applications
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, including kinase inhibition.
Medicine: Investigated for anticancer properties.
Industry: May serve as a starting material for drug development.
Mechanism of Action
The exact mechanism of action is context-dependent. it likely involves interactions with cellular targets, possibly related to kinase pathways.
Comparison with Similar Compounds
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate shares features with other naphthyridine derivatives. Its uniqueness lies in the specific substitution pattern and the combination of quinoline and benzoate moieties.
Similar Compounds
- Nalidixic acid (a marketed [1,8]naphthyridine analog)
- Malaridine phosphate (antimalarial)
- Vosaroxin (undergoing phase III clinical trials for acute myeloid leukemia)
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-4-6-13(7-5-12)22-15-10-11-21-18-16(24-2)9-8-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
FTSVHKYIHJNPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)





![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)



